molecular formula C9H7ClN2 B1601449 3-Chloroquinolin-4-amine CAS No. 61260-22-8

3-Chloroquinolin-4-amine

Cat. No. B1601449
CAS RN: 61260-22-8
M. Wt: 178.62 g/mol
InChI Key: GGTTXDIQVCXFIH-UHFFFAOYSA-N
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Description

3-Chloroquinolin-4-amine is a chemical compound extensively used in scientific research. Its versatile properties enable its application in various fields, including medicinal chemistry and drug development. It has a molecular weight of 178.62 .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular formula of 3-Chloroquinolin-4-amine is C9H7ClN2 . Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its analogues have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods have been useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

3-Chloroquinolin-4-amine is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Chemoselective Amination

The chemoselectivity of 4-chloroquinazolines amination with aminopyrazoles was explored, revealing selective amination with the cyclic secondary amino group of 3-amino-1H-pyrazoles under certain conditions, while exclusive amination with the primary amino group occurred via S(N)Ar substitution in other conditions. This study highlights the versatility of 3-chloroquinolin-4-amine in selective amination reactions, offering a pathway to diverse chemical syntheses (Shen et al., 2010).

Anticancer Activity

A series of 4-aminoquinoline derivatives, synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, demonstrated cytotoxic effects on human breast tumor cell lines. This indicates the potential of 3-chloroquinolin-4-amine derivatives as prototypes for developing new anticancer agents (Zhang et al., 2007).

Fluorescence Properties and Cytotoxic Activity

The synthesis of 3-hydroxyquinolin-4(1H)-one derivatives from amines and other compounds, followed by in vitro cytotoxic activity screening against various cancer cell lines, along with studying their fluorescence properties, showcases the compound's utility in cancer research and potential imaging applications (Kadrić et al., 2014).

Palladium Catalysis for 4-Aminoquinolines Assembly

Exploration of palladium catalysis offered a mild and convenient alternative for the formation of C-N bond in 4-aminoquinolines, an important scaffold in medicinal chemistry. This method presents a significant advancement in the synthesis of 3-chloroquinolin-4-amine derivatives, broadening the scope of their applications (Margolis et al., 2007).

Antimycotic Agents Design

The design and synthesis of 2-chloroquinoline derivatives aimed at developing non-azole antimycotic agents demonstrated potential antifungal activity, indicating the broader antimicrobial potential of 3-chloroquinolin-4-amine derivatives (Kumar et al., 2011).

Apoptosis Induction and Cancer Therapy

The identification of 4-anilinoquinazoline derivatives as potent apoptosis inducers and their potential as anticancer agents highlighted the therapeutic applications of 3-chloroquinolin-4-amine derivatives. One such derivative demonstrated excellent blood-brain barrier penetration and efficacy in cancer models, suggesting its role in developing targeted cancer therapies (Sirisoma et al., 2009).

Safety And Hazards

The safety information for 3-Chloroquinolin-4-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Quinoline and its analogues have potential biological and pharmaceutical activities . There is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTTXDIQVCXFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485173
Record name 4-Amino-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroquinolin-4-amine

CAS RN

61260-22-8
Record name 4-Amino-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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